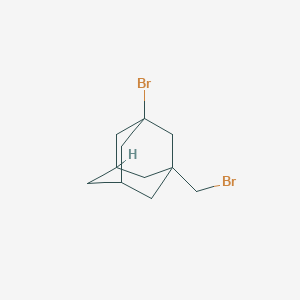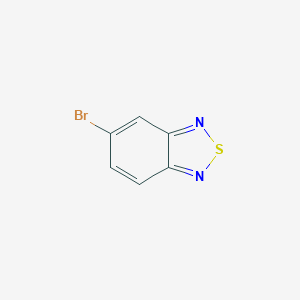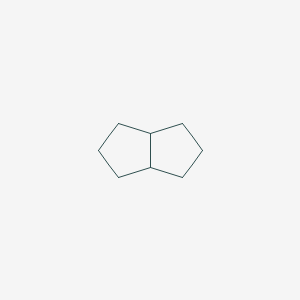
Chelidonine, hydrochloride
Overview
Description
Chelidonine, hydrochloride is a lab-synthesized alkaloid that has been studied for its biochemical and physiological effects. It has been used in both lab experiments and clinical studies, and has been found to have a range of potential applications.
Scientific Research Applications
Cytochrome P450 Inhibition
Chelidonine, a major bioactive constituent of greater celandine, exhibits inhibitory effects on human cytochrome P450 enzymes, particularly CYP2D6. This suggests potential drug-drug interactions due to the mechanism-based inactivation of this enzyme (Liu, Cui, Peng, Ji, & Zheng, 2018).
Pharmacological Activities
Chelidonine has demonstrated various pharmacological activities, including antitumor, analgesic, antibacterial, and spasmolytic properties. Its antitumor activity, in particular, has garnered significant attention (Zou, 2014).
Effects on Cell Cycle and Signal Transmission
Chelidonine affects tubulin polymerization, cell cycle progression, and activates the stress-activated protein kinase/jun kinase pathway (SAPK/JNK) in various cell lines, including malignant ones (Panzer, Joubert, Bianchi, Hamel, & Seegers, 2001).
Metabolic Activation
Chelidonine undergoes metabolic activation, leading to the formation of reactive metabolites responsible for enzyme inhibition. This is significant for understanding the mechanisms of its interactions and effects on the body (Liu, Peng, Zhang, Guo, Ji, & Zheng, 2019).
Nanoparticle Encapsulation for Cancer Therapy
The encapsulation of chelidonine in nanoparticles enhances its bioavailability, presenting a promising approach for targeted drug delivery in cancer treatment (Hamidia, Shahanipour, Talebian, & Monajemi, 2021).
Anti-inflammatory Activity
Chelidonine has shown significant anti-inflammatory effects by inhibiting the production of inflammatory mediators and affecting the TLR4/NF-κB signaling pathway in macrophages and mice (Liao, He, Yi, Xiang, & Ding, 2018).
Multiple Mechanisms of Cell Death in Cancer
In breast cancer cells, chelidonine triggers both apoptosis and autophagy, indicating its potential as a versatile anticancer agent (Noureini & Esmaili, 2014).
Antimicrotubule Properties
Chelidonine exhibits antimicrotubule properties, influencing the function of microtubules, which may account for various pharmacologic effects (Wolff & Knipling, 1993).
Telomerase Activity Regulation
Chelidonine influences telomerase activity and regulation, suggesting its potential for use in cancer therapies targeting telomerase (Noureini & Wink, 2009).
Apoptotic Response in Cancer Cells
Chelidonine can induce apoptosis in various cancer cell lines, showing promise as an anticancer agent (Kemeny-Beke et al., 2006).
Eosinophilic Airway Inflammation Attenuation
In asthmatic mice, chelidonine attenuates eosinophilic airway inflammation, suggesting its potential as an anti-asthma therapeutic (Kim, Hong, & Lee, 2015).
Enhanced Bioavailability in Nanoform
Nano-encapsulation of chelidonine improves its bioavailability and therapeutic index, particularly in liver injury induced by oxidative stress (Paul et al., 2013).
Antiviral, Antitumor, and Antimicrobial Properties
Chelidonium majus, containing chelidonine, exhibits antiviral, antitumor, and antimicrobial properties, highlighting its potential in various therapeutic areas (Colombo & Bosisio, 1996).
Role in Apoptosis and Cancer Cell Signaling
Chelidonine induces apoptosis in pancreatic cancer cells through the p53 and GADD45A pathways, providing insights into its therapeutic use against pancreatic cancer (Jang et al., 2021).
Interaction with DNA and Apoptotic Signaling
Chelidonine interacts with DNA and influences apoptotic signaling pathways in cancer cells, demonstrating its potential in targeted cancer therapies (Paul et al., 2012).
Modulation of Multidrug Resistance in Cancer
Chelidonine has been shown to modulate multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutics, especially against leukemia cells (El-Readi et al., 2013).
Mechanism of Action
Target of Action
Chelidonine hydrochloride, also known as (+)-Chelidonine hydrochloride or Chelidonine, hydrochloride, is an isolate of Papaveraceae. Its primary targets are acetylcholinesterase and butyrylcholinesterase , enzymes that play a crucial role in nerve function .
Mode of Action
Chelidonine hydrochloride acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing both the level and duration of the neurotransmitter’s action .
Biochemical Pathways
It is known that the compound can induce apoptosis in some transformed or malignant cell lines . This suggests that it may affect pathways related to cell growth and survival.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Chelidonine hydrochloride is currently unknown .
Result of Action
Chelidonine hydrochloride has been shown to cause G2/M arrest and induce caspase-dependent and caspase-independent apoptosis . It also prevents cell cycle progression of stem cells in Dugesia japonica . Moreover, Chelidonine hydrochloride has demonstrated cytotoxic activity against melanoma cell lines .
Action Environment
The action, efficacy, and stability of Chelidonine hydrochloride can be influenced by various environmental factors. As a common synanthropic weed or ruderal plant, Chelidonium majus, from which Chelidonine hydrochloride is derived, spreads in all temperate Eurasia and acclimates well to North America . This suggests that the compound may be stable across a range of environmental conditions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Chelidonine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes responsible for breaking down acetylcholine . This inhibition increases the level and duration of acetylcholine action, which is crucial for neurotransmission. Additionally, Chelidonine hydrochloride induces apoptosis in certain malignant cell lines by interacting with caspases, a family of protease enzymes .
Cellular Effects
Chelidonine hydrochloride affects various types of cells and cellular processes. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells . This compound influences cell signaling pathways, such as the caspase-dependent and caspase-independent pathways, leading to programmed cell death. Chelidonine hydrochloride also affects gene expression by downregulating the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of Chelidonine hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. It binds to acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and increasing acetylcholine levels . Chelidonine hydrochloride also interacts with microtubules, disrupting their function and causing cell cycle arrest . Furthermore, it modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chelidonine hydrochloride change over time. It has been observed to be stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that Chelidonine hydrochloride can cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its effects on cellular function may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of Chelidonine hydrochloride vary with different dosages in animal models. At lower doses, it exhibits antitumor and anti-inflammatory activities without significant toxicity . At higher doses, Chelidonine hydrochloride can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
Chelidonine hydrochloride is involved in various metabolic pathways, including those related to acetylcholine metabolism and apoptosis . It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the breakdown of acetylcholine . Additionally, Chelidonine hydrochloride influences metabolic flux by modulating the activity of enzymes involved in cell cycle regulation and apoptosis .
Transport and Distribution
Chelidonine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transport proteins and binding proteins that facilitate its movement across cell membranes . Once inside the cell, Chelidonine hydrochloride can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Chelidonine hydrochloride affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Chelidonine hydrochloride may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and inducing apoptosis.
Properties
IUPAC Name |
(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5.ClH/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21;/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3;1H/t14-,18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVURMIFHBFKWNP-PHANBDLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
476-32-4 (Parent) | |
| Record name | Chelidonine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-31-6 | |
| Record name | Chelidonine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4312-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological effects of Chelidonine Hydrochloride?
A1: Chelidonine Hydrochloride, an alkaloid derived from Chelidonium majus, has demonstrated mitodepressive effects on plant cells. Specifically, it inhibits mitosis in the root tip cells of Allium cepa L []. This suggests potential antimitotic activity, which warrants further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





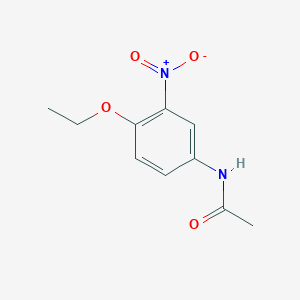
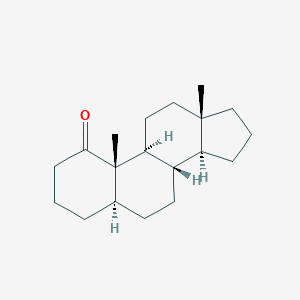
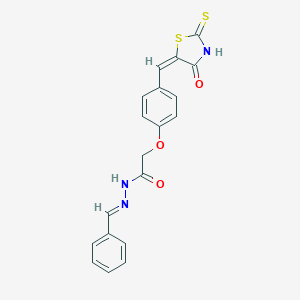


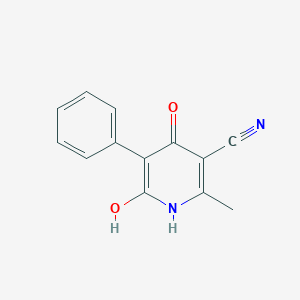
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
